N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate
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Overview
Description
N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamide, piperazine, and methoxyphenyl groups. The presence of oxalic acid and hydrate further adds to its chemical complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include acetic anhydride, piperazine, and methoxybenzene. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to ensure consistent product quality. Techniques such as crystallization and purification are employed to isolate the final product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and acetamide-containing molecules. Examples include:
- N-[4-(2-phenylethyl)piperazin-1-yl]acetamide
- N-(4-methoxyphenyl)piperazine
Uniqueness
What sets N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate apart is its unique combination of functional groups and its potential for diverse applications. The presence of both acetamide and piperazine moieties, along with the methoxyphenyl group, provides a versatile framework for chemical modifications and functionalization.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
91098-80-5 |
---|---|
Molecular Formula |
C62H86N8O23 |
Molecular Weight |
1311.4 g/mol |
IUPAC Name |
N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate |
InChI |
InChI=1S/2C27H38N4O3.4C2H2O4.H2O/c2*1-5-27(33)31(25-10-12-26(34-4)13-11-25)21(2)20-30-18-16-29(17-19-30)15-14-23-6-8-24(9-7-23)28-22(3)32;4*3-1(4)2(5)6;/h2*6-13,21H,5,14-20H2,1-4H3,(H,28,32);4*(H,3,4)(H,5,6);1H2 |
InChI Key |
XDBDMLNWDLHKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)NC(=O)C.CCC(=O)N(C1=CC=C(C=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=C(C=C3)NC(=O)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O |
Origin of Product |
United States |
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